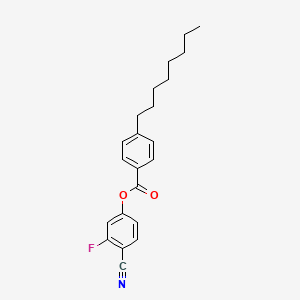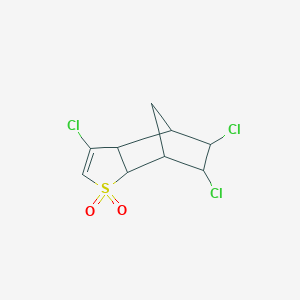
3,5,6-Trichloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1-benzothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,6-Trichloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1-benzothiophene 1,1-dioxide is an organic compound known for its unique structure and properties It belongs to the class of trichlorinated benzothiophenes and is characterized by the presence of three chlorine atoms and a hexahydro-4,7-methano-1-benzothiophene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-Trichloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1-benzothiophene 1,1-dioxide typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable benzothiophene derivative under controlled conditions. The reaction is usually carried out in the presence of a chlorinating agent such as chlorine gas or thionyl chloride, and a catalyst to facilitate the reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3,5,6-Trichloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1-benzothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,5,6-Trichloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1-benzothiophene 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s biological activity is of interest for the development of new pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as an active ingredient in drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,5,6-Trichloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1-benzothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. As an auxin mimic, it disrupts normal plant growth by mimicking the plant hormone auxin, leading to uncontrolled and disorganized growth that ultimately results in plant death . This mechanism is particularly useful in herbicidal applications.
Comparación Con Compuestos Similares
Similar Compounds
Triclopyr: An organic compound in the pyridine group used as a systemic foliar herbicide and fungicide.
Clopyralid: Another herbicide that targets broadleaf weeds and is often used in combination with other herbicides.
Uniqueness
3,5,6-Trichloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1-benzothiophene 1,1-dioxide stands out due to its unique structural features and the presence of a benzothiophene core, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
92706-89-3 |
|---|---|
Fórmula molecular |
C9H9Cl3O2S |
Peso molecular |
287.6 g/mol |
Nombre IUPAC |
5,8,9-trichloro-3λ6-thiatricyclo[5.2.1.02,6]dec-4-ene 3,3-dioxide |
InChI |
InChI=1S/C9H9Cl3O2S/c10-5-2-15(13,14)9-4-1-3(6(5)9)7(11)8(4)12/h2-4,6-9H,1H2 |
Clave InChI |
MBOPNWAAYPOCQU-UHFFFAOYSA-N |
SMILES canónico |
C1C2C3C(C1C(C2Cl)Cl)S(=O)(=O)C=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




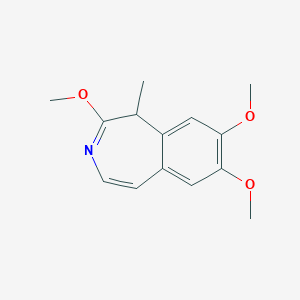
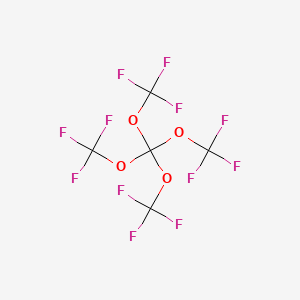
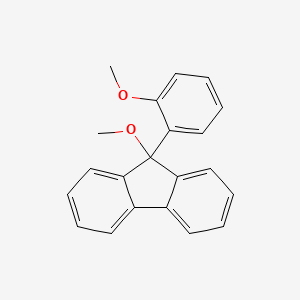
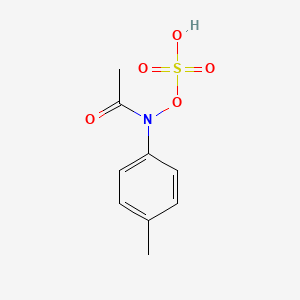
![N-{2-[(Benzenesulfonyl)amino]-5-(diethylamino)phenyl}acetamide](/img/structure/B14351801.png)
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde](/img/structure/B14351807.png)

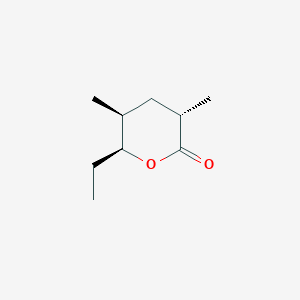
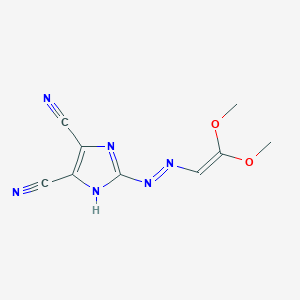
![{2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolan-4-YL}methanol](/img/structure/B14351819.png)
stannane](/img/structure/B14351820.png)
